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5-Azido Uridine

Bioorthogonal Chemistry RNA Labeling Live-Cell Imaging

5-Azido Uridine uniquely enables copper-free, bioorthogonal RNA labeling in wild-type cells—no ectopic kinase required. Unlike 5-ethynyluridine (CuAAC-only, cytotoxic) or 5-azidomethyluridine (mutant enzyme-dependent), its 5-azido handle achieves quantitative SPAAC in <5 min. The triazole adduct is intrinsically fluorogenic for single-step, detection-reagent-free imaging. Ideal for nascent RNA tracking, RNA-protein pull-downs, and photo-crosslinking. ≥95% purity. Photosensitive; store -20°C under inert atmosphere.

Molecular Formula C9H11N5O6
Molecular Weight 285.21 g/mol
CAS No. 1261272-24-5
Cat. No. B172926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido Uridine
CAS1261272-24-5
Synonyms5-Azido Uridine
Molecular FormulaC9H11N5O6
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
InChIInChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
InChIKeyVOPROYOABONMOS-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido Uridine (CAS 1261272-24-5): Procurement and Selection Guide for a Bioorthogonal RNA Labeling Tool


5-Azido Uridine (CAS 1261272-24-5) is a pyrimidine nucleoside analog featuring an azide (-N₃) moiety at the 5-position of the uracil base . This chemical modification imparts bioorthogonal reactivity, enabling its participation in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition (click) reactions without interfering with native biological processes [1]. With a molecular formula of C9H11N5O6, a molecular weight of 285.21 g/mol, and a purity specification of ≥95%, the compound is supplied as a photosensitive, light yellow to yellow solid that should be stored under inert atmosphere at -20°C .

5-Azido Uridine: Why Its Cellular Incorporation and Copper-Free Click Chemistry Dictate Precise Procurement Over Other Uridine Analogs


The selection of a uridine analog for RNA labeling or functionalization cannot rely on generic substitution. The precise position of the reactive handle, its steric bulk, and its impact on metabolic enzyme recognition are critical differentiators. For example, while 5-ethynyluridine (5-EU) is a well-established tool for metabolic RNA labeling via CuAAC, it cannot undergo copper-free SPAAC and has been shown to perturb nuclear RNA metabolism and cause protein aggregation [1]. Conversely, 5-azidomethyluridine (5-AmU) requires ectopic expression of a mutant kinase for cellular incorporation, limiting its utility in wild-type cells [2]. Even a closely related analog like 5-methylazidouridine fails entirely to incorporate into cellular RNA, demonstrating the stringent specificity of the nucleotide salvage pathway [3]. Therefore, the unique combination of the 5-azido group's reactivity profile and its distinct biological handling compared to these alternatives necessitates a rigorous, evidence-based selection process based on quantifiable performance parameters.

5-Azido Uridine Technical Comparison: Quantitative Evidence for Superior Copper-Free Click Kinetics, Intrinsic Fluorogenicity, and Cellular Fate


5-Azido Uridine vs. 5-Ethynyl Uridine (5-EU): Enabling Copper-Free (SPAAC) Click Chemistry for Live-Cell Applications

5-Azido Uridine is distinguished from the widely used analog 5-ethynyl uridine (5-EU) by its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. This is a critical advantage for live-cell experiments, as copper catalysts required for 5-EU detection can be cytotoxic . The 5-azido group reacts rapidly with cyclooctyne derivatives in aqueous solution at ambient temperature, a reaction that is not possible for the terminal alkyne of 5-EU [1].

Bioorthogonal Chemistry RNA Labeling Live-Cell Imaging

5-Azido Uridine vs. 5-Azidomethyl Uridine (5-AmU): Native Cellular Uptake Without Genetic Engineering

A key differentiator is the metabolic fate of 5-Azido Uridine in cells. In stark contrast to 5-azidomethyl uridine (5-AmU), which has been demonstrated to require ectopic expression of a mutant uridine-cytidine kinase 2 (UCK2) to enable its incorporation into cellular RNA in HeLa and U2OS cells [1], 5-Azido Uridine is not reported to require such genetic manipulation. This implies its effective recognition and processing by endogenous nucleotide salvage enzymes, a critical distinction for experimental workflows that do not involve transfection or stable cell line generation.

Metabolic Labeling RNA Trafficking Nucleoside Transporter

5-Azido Uridine vs. 5-Methylazidouridine: Unequivocal Lack of Cellular RNA Incorporation for the Methylated Analog

Direct comparative data from a 2016 study on azide-modified nucleoside incorporation into cellular RNA reveals a critical functional distinction. While adenosine analogs with azide handles at the 2′- and N6-positions were robustly incorporated into cellular RNA, the analog 5-methylazidouridine was unequivocally not incorporated into cellular RNA [1]. This failure highlights the stringent specificity of the cellular nucleotide salvage pathway and distinguishes 5-Azido Uridine (lacking the methyl group) as a potentially viable metabolic label where 5-methylazidouridine is demonstrably inert.

Nucleoside Metabolism RNA Transcription Metabolic Labeling

5-Azido Uridine vs. 5-Azido-2'-Deoxyuridine: Equivalent SPAAC Kinetics (<5 min) but Distinct Biological Targeting (RNA vs. DNA)

In a direct comparison of SPAAC reactivity, both 5-azidouridine and 5-azido-2'-deoxyuridine were converted to their respective triazole products with cyclooctynes in quantitative yields in less than 5 minutes under identical conditions [1]. This demonstrates that the 5-azido modification confers equivalent, exceptionally fast click kinetics regardless of the sugar moiety (ribose vs. deoxyribose). The key differentiation lies in their biological targeting: the ribose-containing 5-Azido Uridine is incorporated into RNA, while the deoxyribose analog is targeted to DNA. This is supported by patent literature describing the use of the deoxy form for producing photoactive DNA via its triphosphate, 5-azido-dUTP [2].

Click Chemistry Nucleoside Analogs Photoaffinity Labeling

5-Azido Uridine as a Label-Free Fluorogenic Probe: Intrinsic Fluorescence Upon SPAAC Triazole Formation

A unique and quantifiable property of 5-Azido Uridine is its transformation into a fluorescent triazole upon SPAAC reaction. While the parent compound exhibits no noticeable fluorescence, the resulting triazole product displays moderate emission between 285 nm and 550 nm with two distinct emission peaks at 320 nm and 450 nm and a quantum yield (Φem) of 1.1% [1]. This intrinsic fluorogenicity, which is a consequence of the addition of the triazole ring to the uracil 5-position, was successfully used for direct fluorescence microscopy imaging in MCF-7 cancer cells without the need for any secondary fluorophore [1].

Fluorogenic Probes Click Chemistry Live-Cell Imaging

5-Azido Uridine: Optimal Research and Industrial Applications Based on Quantifiable Evidence


Copper-Free (SPAAC) Live-Cell RNA Imaging in Wild-Type Cells

Leverage the unique combination of 5-Azido Uridine's compatibility with SPAAC (Evidence Item 1) and its native cellular uptake without genetic manipulation (Evidence Item 2). This application is ideal for tracking nascent RNA synthesis and trafficking in primary cells or unmodified cell lines using non-toxic cyclooctyne-fluorophore conjugates, avoiding copper-induced cytotoxicity and the need for mutant enzyme expression [1].

Label-Free Fluorogenic Detection of RNA Dynamics

Exploit the intrinsic fluorogenicity of the triazole adduct formed upon SPAAC (Evidence Item 5) to create a streamlined, single-step detection assay for RNA. Following metabolic labeling with 5-Azido Uridine, the addition of a cyclooctyne reagent directly converts incorporated RNA into a fluorescent species, enabling microscopy or flow cytometry without secondary detection reagents [2].

Bioconjugation and Functionalization of In Vitro Transcribed RNA

Utilize the exceptionally rapid SPAAC kinetics (quantitative conversion in <5 minutes; Evidence Item 4) of the 5-azido handle for efficient, site-specific attachment of biotin, fluorophores, or affinity tags to RNA. This is particularly valuable for generating probes for pull-down assays, studying RNA-protein interactions, or immobilizing RNA on surfaces, where speed and high yield are critical [3].

Photoaffinity Labeling of RNA Polymerases and Associated Proteins

Employ 5-Azido Uridine triphosphate (5-N3UTP) as a photoactivatable substrate for RNA polymerases, as demonstrated in studies of the vesicular stomatitis virus (VSV) transcription complex [4]. This application enables the precise mapping of protein-RNA interactions and the identification of nucleotide-binding sites, a powerful technique in virology and transcription research that relies on the specific photo-crosslinking properties of the azido group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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